Calanolide A
Vue d'ensemble
Description
Calanolide A is an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from the tree Calophyllum lanigerum, of variety austrocoriaceum, in Lundu, Malaysian state of Sarawak in 1992 by United States National Cancer Institute (NCI) . It is the first member of this group of compounds with anti-HIV-1 activity mediated by reverse transcriptase inhibition .
Synthesis Analysis
The synthesis of this compound involves a five-step approach starting with phloroglucinol . This includes Pechmann reaction, Friedel−Crafts acylation, chromenylation with 4,4-dimethoxy-2-methylbutan-2-ol, cyclization, and Luche reduction . The synthetic this compound has been chromatographically resolved into its optically active forms .
Molecular Structure Analysis
This compound is a tetracyclic 4-substituted dipyranocoumarin . Its molecular formula is C22H26O5 . It is an organic heterotetracyclic compound, a delta-lactone, a cyclic ether, and a secondary alcohol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Pechmann reaction, Friedel−Crafts acylation, chromenylation with 4,4-dimethoxy-2-methylbutan-2-ol, cyclization, and Luche reduction . The cyclization of chromene to chromanone was achieved by employing either acetaldehyde diethyl acetal or paraldehyde in the presence of trifluoroacetic acid and pyridine or PPTS .
Mécanisme D'action
Target of Action
Calanolide A, also known as (+)-Calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily targeting the Gag-Pol polyprotein . This protein is crucial for the replication of the human immunodeficiency virus type 1 (HIV-1) . It also forms a stable complex with the HRAS protein, a small G protein in the RAS subfamily of the RAS superfamily of small GTPases .
Mode of Action
This compound interacts with its targets early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2’, 3’-dideoxycytidine . It is unique among NNRTIs in that it can bind to two distinct sites on the HIV reverse transcriptase enzyme .
Biochemical Pathways
This compound affects the viral life-cycle, specifically the process of reverse transcription, which is essential for the replication of HIV . By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, thereby blocking the integration of viral DNA into the host genome and subsequent production of new virus particles .
Pharmacokinetics
This compound is rapidly absorbed following administration, with time to maximum concentration of drug in plasma (Tmax) values occurring between 2.4 and 5.2 hours post-dosing . The compound is metabolized by cytochrome P450 CYP3A . Both the mean concentration in plasma (Cmax), and the area under the plasma concentration-time curve increase proportionately in relation to the dose . The terminal-phase half-life (t1/2) is approximately 20 hours for the 800 mg dose group .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication . It is essentially inactive against strains of the less common hiv type 2 .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, its developers have suggested that drug levels may be enhanced if co-administered with ritonavir (Norvir) . Furthermore, the compound was originally extracted from the tree Calophyllum lanigerum, found in the Malaysian rain forest , indicating that the production and availability of this compound can be influenced by environmental factors related to the growth and distribution of this tree.
Applications De Recherche Scientifique
Activité anti-VIH
Calanolide A est connu pour son activité anti-VIH-1 médiée par l'inhibition de la transcriptase inverse . Il est classé pharmacologiquement comme un inhibiteur non nucléosidique de la transcriptase inverse (INNTI) . Il peut être utilisé en association avec d'autres médicaments tels que l'azidothymidine (AZT), l'indinavir, le nelfinavir et le saquinavir pour une activité accrue contre le virus VIH-1 .
Potentiel anticancéreux
Les calanolides ont également été trouvés pour posséder un potentiel anticancéreux . Cependant, les mécanismes spécifiques et les applications dans ce domaine sont encore à l'étude.
Propriétés antimicrobiennes
Outre ses propriétés anti-VIH, this compound s'est avéré avoir des propriétés antimicrobiennes . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens.
Potentiel antiparasitaire
This compound a montré un potentiel antiparasitaire . Cela suggère qu'il pourrait être utilisé dans le traitement de diverses infections parasitaires.
Traitement de la tuberculose
This compound s'est avéré avoir une activité bactéricide contre Mycobacterium Tuberculosis . Ses dérivés nitrofuraniques ont montré de bons effets inhibiteurs sur Mycobacterium Tuberculosis, à la fois en réplication et non en réplication .
Applications diagnostiques
Les dérivés nitrofuraniques de this compound ont été utilisés pour développer de nouveaux réactifs diagnostiques fluorescents pour la tuberculose . Ces réactifs peuvent être utilisés pour les tests de sensibilité aux médicaments et le criblage à haut débit, améliorant considérablement la vitesse et le débit de la détection de Mycobacterium Tuberculosis .
Orientations Futures
Calanolide A is being developed by Sarawak Pharmaceuticals . In 2016, Craun Research announced the completion of Phase I clinical trials for this compound . A related compound, calanolide B, also has anti-HIV activity . In 2017, F18, a synthetic structural analog of this compound, demonstrated more potent anti-HIV activity than this compound .
Propriétés
IUPAC Name |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRYBLTWYFCFV-FMTVUPSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316787 | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
142632-32-4 | |
Record name | (+)-Calanolide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calanolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALANOLIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.